molecular formula C15H20O4 B8271526 Carpesiolin CAS No. 63568-73-0

Carpesiolin

Cat. No.: B8271526
CAS No.: 63568-73-0
M. Wt: 264.32 g/mol
InChI Key: IOUNDPHKKPZPKB-UHFFFAOYSA-N
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Description

Carpesiolin is a sesquiterpene lactone that is found in the herbs of Carpesium abrotanoides . It has a molecular formula of C15H20O4 and an average mass of 264.317 Da .


Synthesis Analysis

The main directions of fragmentation and the EI of six pseudoguaianolides related to this compound have been studied . It has been established that acylation of the OH group at C-6 suppresses the selective breakdown of the guaiane skeleton, while the simultaneous presence of AcO groups at C-2 and C-4 favors the formation of a number of characteristic ions .


Molecular Structure Analysis

This compound has a molecular formula of C15H20O4 . It has 6 of 6 defined stereocentres . The structure of this compound was determined by chemical reactions, IR spectral data , and by total synthesis .


Chemical Reactions Analysis

The main directions of fragmentation and the EI of six pseudoguaianolides related to this compound have been studied . It has been established that acylation of the OH group at C-6 suppresses the selective breakdown of the guaiane skeleton .


Physical and Chemical Properties Analysis

This compound has a molecular formula of C15H20O4 . It has an average mass of 264.317 Da and a monoisotopic mass of 264.136169 Da . It is a powder in physical form .

Safety and Hazards

The safety data sheet for Carpesiolin suggests that it should be protected from air and light, and stored in a refrigerator or freezer (2-8 °C) . In case of contact with eyes, skin, or if ingested or inhaled, immediate medical attention is required .

Future Directions

While Carpesiolin has been studied for its various properties, there is still much to explore. For instance, its mechanism of action is not well-documented and could be a potential area of future research. Additionally, more studies could be conducted to explore its potential therapeutic uses, given its presence in the medicinal plant Carpesium abrotanoides .

Properties

IUPAC Name

9-hydroxy-5,8a-dimethyl-1-methylidene-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,7-b]furan-2,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h7,9-10,12-13,17H,2,4-6H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUNDPHKKPZPKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C(C3(C1CCC3=O)C)O)C(=C)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50315530
Record name CARPESIOLIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50315530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63568-73-0
Record name CARPESIOLIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295268
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name CARPESIOLIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50315530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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